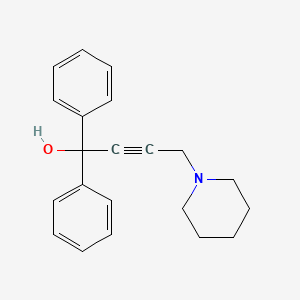

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

Description

Contextualization within the Class of Acetylene (B1199291) Aminoalcohols and Piperidine-Containing Compounds

1,1-Diphenyl-4-piperidino-2-butyn-1-ol is structurally defined by three key components: a tertiary alcohol with two phenyl group substituents, a piperidine (B6355638) ring, and a butyne linker. This unique combination places it within the class of acetylene aminoalcohols. Acetylenic (or alkynyl) groups are valuable in medicinal chemistry for their linear geometry and ability to act as rigid linkers or participate in specific binding interactions. acs.org The acetylene group is a crucial functional group found in many biologically significant molecules and is vital in the synthesis of natural products and pharmaceuticals. acs.org The aminoalcohol functional group is also a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.

The inclusion of a piperidine ring further enhances the compound's significance. The piperidine motif is one of the most prevalent heterocyclic scaffolds in approved drugs, found in medications with a wide array of biological activities, including anesthetic, antipsychotic, and antihistaminic agents. lifechemicals.comyoutube.com This six-membered nitrogen-containing heterocycle is a cornerstone in drug design due to its synthetic accessibility and its ability to influence a molecule's physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. lifechemicals.comnih.gov Therefore, the amalgamation of the diphenyl-alkynol structure with the piperidine ring in this compound creates a molecule with inherent potential for biological activity, particularly targeting the central nervous system.

Historical Trajectory of Research on this compound (Diferidin) and Structurally Related Analogs

The exploration of acetylene aminoalcohols as pharmacologically active agents has a history rooted in the broader development of central nervous system (CNS) active compounds. Research into compounds with anticholinergic properties, which block the action of the neurotransmitter acetylcholine (B1216132), gained significant momentum from the mid-20th century. medchemexpress.com These agents were investigated for a variety of conditions, including gastrointestinal disorders and Parkinson's disease. nih.govmedchemexpress.com

Within this context, the synthesis and study of propargylamines and their derivatives, like this compound, emerged. The synthesis of such compounds typically involves the Mannich reaction, a classic method for producing β-amino carbonyl compounds and their derivatives. A common synthetic route involves the reaction of a terminal alkyne with an aldehyde and a secondary amine, such as piperidine.

While specific historical research records for "Diferidin" are not extensively documented in readily accessible literature, the investigation of its structural analogs provides insight into the research trajectory. A closely related analog, 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol, has been identified as an anticholinergic agent with potential for the research of bronchial asthma. medchemexpress.com Another related compound is Diphenidol (1,1-diphenyl-4-piperidino-1-butanol), which is the saturated analog of the title compound, lacking the acetylene bond. Diphenidol has been studied for its antiemetic and antivertigo properties, which are linked to its anticholinergic activity. The research on these analogs suggests that the core diphenyl-amino-alcohol scaffold was of significant interest for its potential to modulate cholinergic pathways.

Fundamental Significance in Contemporary Medicinal Chemistry Research

The fundamental significance of this compound in modern medicinal chemistry lies in its role as a scaffold for developing CNS-active agents, primarily due to its presumed anticholinergic properties. Anticholinergic drugs work by competitively inhibiting the binding of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. nih.gov This mechanism is the basis for their use in treating a variety of conditions.

The structural components of this compound each contribute to its potential as a research tool and a lead compound:

The Diphenylmethyl Group: The two phenyl rings contribute to the molecule's lipophilicity, which can facilitate its passage across the blood-brain barrier, a critical step for CNS-acting drugs. This moiety is common in many centrally acting anticholinergics.

The Propargyl Linker: The rigid acetylene bond holds the diphenylmethyl and piperidine groups in a specific spatial orientation, which can be crucial for binding to target receptors.

The Piperidine Ring: This basic nitrogen-containing ring is a key pharmacophoric element. At physiological pH, the nitrogen atom is protonated, allowing for ionic interactions with receptor sites, a common feature in the binding of neurotransmitters and their antagonists.

Research into compounds like this compound contributes to a deeper understanding of the structure-activity relationships (SAR) of anticholinergic agents. By modifying each part of the molecule—for instance, by replacing the piperidine with other amines or altering the substituents on the phenyl rings—medicinal chemists can probe the requirements for receptor affinity and selectivity.

Below is a data table summarizing the properties of this compound and a related compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Activity |

| This compound | C21H23NO | 317.42 | Anticholinergic |

| 1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol | C20H21NO | 303.39 | Anticholinergic medchemexpress.com |

While extensive clinical data on this compound is not widely published, its structural design makes it a valuable subject for academic research aimed at discovering novel therapeutics for neurological and other disorders where cholinergic modulation is a key target.

Structure

3D Structure

Properties

CAS No. |

120501-02-2 |

|---|---|

Molecular Formula |

C21H23NO |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |

InChI Key |

MGWAMKURIHGGNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

solubility |

13 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Retrosynthetic Analysis of the 1,1-Diphenyl-4-piperidino-2-butyn-1-ol Scaffold

A retrosynthetic analysis of this compound reveals key bond disconnections that lead to readily available starting materials. The primary disconnection is at the C-N bond of the piperidine (B6355638) moiety, suggesting a late-stage introduction of the amine. This leads to a key intermediate, a propargyl alcohol derivative. Further disconnection of the propargyl alcohol at the carbon bearing the hydroxyl group points towards a Grignard reaction between an appropriate alkynyl Grignard reagent and benzophenone (B1666685). Alternatively, the entire amino alcohol fragment can be viewed as a product of a Mannich-type reaction, involving a terminal alkyne, formaldehyde, and piperidine. This multicomponent approach is a common strategy for the synthesis of propargylamines. acs.orgacs.org

Established Synthetic Routes to this compound and its Precursors

Several established synthetic routes are employed for the preparation of this compound and its essential precursors. These methods include the Mannich condensation, construction of the butynol (B8639501) backbone from alkynyl alcohols, introduction of the piperidine moiety in advanced intermediates, and the use of Grignard reactions.

Acetylene (B1199291) Aminoalcohol Synthesis via Mannich Condensation

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and their derivatives, including acetylene aminoalcohols. taylorandfrancis.comwikipedia.org This three-component condensation involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a terminal alkyne. taylorandfrancis.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the nucleophilic alkyne. wikipedia.org

In the context of this compound synthesis, a Mannich-type reaction can be envisioned between 1,1-diphenyl-2-propyn-1-ol, formaldehyde, and piperidine. This approach assembles the core structure in a single step. The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride, in a suitable solvent like dioxane. e3s-conferences.org The efficiency of the Mannich reaction can be influenced by various factors, including the catalyst, temperature, and reaction time. e3s-conferences.org Research has shown that increasing the reaction time can lead to higher yields of the desired acetylene amino alcohol. e3s-conferences.org

| Reactants | Catalyst | Solvent | Product | Yield |

| Secondary acetylene alcohol, Formaldehyde, Monoethanolamine/Diethanolamine | Copper (I) chloride | Dioxane | Acetylene amino alcohol | High |

| Aldehyde, Amine, Alkyne | Silver iodide | Water | Propargylic amine | High |

| Aldehyde, Amine, Phenylacetylene | Zn(OTf)₂ | Solvent-free | Propargylamine | - |

Table compiled from data in: e3s-conferences.orgorganic-chemistry.org

Construction of the Butynol Backbone from Alkynyl Alcohols

The butynol backbone is a crucial structural element. A common precursor for this backbone is 1,1-diphenyl-2-propyn-1-ol. chemicalbook.comsigmaaldrich.comchemicalbook.com This tertiary alcohol can be synthesized through the reaction of a metal acetylide with benzophenone. For instance, the reaction of sodium acetylide, generated in situ from acetylene and a strong base like sodium amide in liquid ammonia, with benzophenone yields 1,1-diphenyl-2-propyn-1-ol. Another method involves the use of a Grignard reagent, such as ethynylmagnesium bromide, which reacts with benzophenone to afford the desired propargyl alcohol.

The synthesis of terminal alkynes, which are precursors to the butynol backbone, can be achieved through various methods, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. organic-chemistry.org

Introduction of the Piperidine Moiety in Advanced Intermediates

The piperidine ring is a common heterocyclic motif found in many biologically active compounds and pharmaceuticals. nih.govwikipedia.orgresearchgate.netencyclopedia.pub Its introduction into a molecule can be achieved through various synthetic strategies. In the synthesis of this compound, the piperidine moiety is typically introduced via a nucleophilic substitution reaction or a Mannich-type condensation. nih.gov

| Precursor | Reagent | Reaction Type | Product |

| 1,1-diphenyl-4-chloro-2-butyn-1-ol | Piperidine | Nucleophilic Substitution | This compound |

| 1,1-diphenyl-2-propyn-1-ol | Formaldehyde, Piperidine | Mannich Condensation | This compound |

Grignard Reactions in Diphenyl-Substituted Butanols Synthesis

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. mnstate.edu In the context of synthesizing diphenyl-substituted butanols, Grignard reagents, typically phenylmagnesium bromide, are indispensable. mnstate.eduvedantu.comdoubtnut.comdoubtnut.comyoutube.comyoutube.com

The synthesis of the 1,1-diphenyl carbinol moiety in this compound is a classic application of the Grignard reaction. The reaction of an appropriate ester, such as ethyl 4-piperidino-2-butynoate, with an excess of phenylmagnesium bromide would lead to the formation of the tertiary alcohol. The first equivalent of the Grignard reagent would add to the ester to form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent to yield the diphenyl carbinol. It is crucial to use an excess of the Grignard reagent to ensure the reaction goes to completion. aroonchande.com Alternatively, the reaction of a Grignard reagent derived from a propargyl halide with benzophenone is another viable route. acs.org

| Carbonyl Compound | Grignard Reagent | Product |

| Aldehyde | Phenylmagnesium bromide | Secondary alcohol |

| Ketone | Phenylmagnesium bromide | Tertiary alcohol |

| Ester | Phenylmagnesium bromide (excess) | Tertiary alcohol |

Table compiled from data in: mnstate.eduaroonchande.com

Advanced Synthetic Strategies for this compound and its Analogs

Modern synthetic chemistry offers a variety of advanced strategies for the efficient and stereoselective synthesis of complex molecules like this compound and its analogs. These methods often focus on catalysis, multicomponent reactions, and the development of novel reagents.

For the synthesis of propargylamines, which is the core structure of the target molecule, transition-metal-catalyzed three-component coupling reactions (A³ coupling) of an aldehyde, an amine, and an alkyne have become a prominent method. organic-chemistry.orgnih.gov These reactions offer high atom economy and can often be performed under mild conditions. Various metals, including copper, silver, and gold, have been shown to effectively catalyze this transformation. e3s-conferences.orgorganic-chemistry.orgnih.gov

Furthermore, the development of enantioselective synthetic methods allows for the preparation of chiral propargylamines. This is particularly important for the synthesis of pharmaceutical compounds, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful. Chiral ligands can be used in conjunction with metal catalysts to induce stereoselectivity in the A³ coupling reaction. organic-chemistry.org

The exploration of novel synthetic routes to butenolides and butyrolactones, which can be precursors to butynol derivatives, also provides new avenues for the synthesis of this compound analogs. acs.org These methods include organocatalytic aldol (B89426) and Michael reactions. Additionally, recent advancements in C-H activation and functionalization offer new possibilities for the direct synthesis of complex alkynes and amines, potentially streamlining the synthesis of the target molecule. nih.gov

Transition-Metal Catalyzed Approaches in Alkynylation and Amination Reactions

The construction of the this compound core can be envisioned through a convergent synthesis involving a key transition-metal-catalyzed alkynylation reaction. A plausible route would involve the coupling of a suitable propargyl piperidine derivative with benzophenone. Transition metals such as zinc, copper, and gold are known to catalyze the addition of terminal alkynes to carbonyl compounds. google.comgoogle.com For instance, a zinc-ProPhenol catalyzed asymmetric alkyne addition could be a potential method for the enantioselective synthesis of the chiral center at the tertiary alcohol. google.comgoogle.com

Another critical aspect is the formation of the C-N bond of the piperidine ring. Transition-metal-catalyzed amination reactions offer a powerful tool for this purpose. While direct synthesis of the target molecule via this route might be complex, the synthesis of piperidine-containing precursors often utilizes palladium or rhodium catalysts for the hydrogenation of pyridine (B92270) rings or the cyclization of aminoalkenes. nih.gov Mechanochemical methods in conjunction with transition-metal catalysis are also emerging as a green and efficient approach for C-H alkynylation and cycloaddition reactions, which could be adapted for the synthesis of precursors to this compound. google.com

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

| Zn-ProPhenol | Asymmetric Alkyne Addition | Enantioselective synthesis of the tertiary alcohol | google.comgoogle.com |

| Palladium/Rhodium | Hydrogenation/Cyclization | Synthesis of the piperidine ring precursor | nih.gov |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of triazole derivatives from the butynol moiety | google.com |

| Gold(I) | Oxidative Amination of Alkenes | Potential route to substituted piperidine precursors | nih.gov |

Microwave-Assisted Synthesis of Piperidine and Triazole Derivatives

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, improve yields, and enhance product purity. This technology could be particularly advantageous in the synthesis of derivatives of this compound. For instance, the synthesis of piperidine-containing scaffolds and related heterocyclic systems can be significantly expedited using microwave irradiation. orgsyn.org

The alkyne functionality in this compound serves as a versatile handle for further chemical transformations, such as the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Microwave assistance in CuAAC reactions is well-documented to dramatically reduce reaction times and improve yields, offering a rapid route to triazole-containing analogues. These triazole derivatives could exhibit interesting biological activities or serve as ligands in coordination chemistry.

| Reaction Type | Heating Method | Key Advantages | Potential Derivatives | Reference |

| Piperidine Synthesis | Microwave | Reduced reaction time, improved yield | Piperidine-modified analogues | orgsyn.org |

| Azide-Alkyne Cycloaddition | Microwave | Rapid synthesis, high efficiency | 1,2,3-Triazole derivatives | |

| Oxadiazole Synthesis | Microwave | Efficient cyclodehydration | 1,3,4-Oxadiazole derivatives |

One-Pot Synthetic Protocols for Related Piperidine Scaffolds

One-pot synthetic strategies offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The development of one-pot protocols for the synthesis of polysubstituted piperidines is an active area of research. For example, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been achieved using an anion relay chemistry (ARC) approach followed by intramolecular cyclization. Such methodologies could be adapted to construct complex piperidine scaffolds that could then be further elaborated to yield analogues of this compound.

Chemical Reactivity and Derivatization Strategies for this compound

Functional Group Interconversions of the Butynol Moiety

The butynol moiety, containing both a hydroxyl group and an alkyne, is a prime site for a variety of chemical transformations. The tertiary alcohol can be converted to other functional groups, such as halides or ethers, through standard organic reactions. The alkyne can undergo a range of reactions including hydrogenation to the corresponding alkene or alkane, or participation in cycloaddition reactions.

A particularly useful transformation of the alkyne is the aforementioned copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. google.com This reaction is highly efficient and regioselective, providing a straightforward method for introducing a triazole ring into the molecule. The resulting triazole can then be further functionalized.

| Original Functional Group | Transformation | Resulting Functional Group/Scaffold | Potential Reagents/Conditions | Reference |

| Tertiary Alcohol | Etherification | Ether | Williamson ether synthesis | |

| Tertiary Alcohol | Halogenation | Halide | Thionyl chloride, Phosphorus tribromide | |

| Alkyne | Hydrogenation | Alkene/Alkane | H2, Pd/C | |

| Alkyne | Cycloaddition (CuAAC) | 1,2,3-Triazole | Organic azide, Cu(I) catalyst | google.com |

Chemical Modifications of the Piperidine Ring for Analog Generation

The piperidine ring is a common scaffold in many biologically active compounds and offers numerous opportunities for modification. nih.gov For instance, the nitrogen atom of the piperidine can be quaternized to form ammonium (B1175870) salts, or it can be involved in N-alkylation or N-acylation reactions to introduce a variety of substituents. orgsyn.org The carbon backbone of the piperidine ring can also be functionalized, although this is often more challenging. The synthesis of analogues with substituents on the piperidine ring could be achieved by starting with appropriately substituted piperidine precursors.

Structural Characterization and Conformational Analysis of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Spectroscopic Methodologies for Structural Elucidation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol and Analogs

A suite of spectroscopic techniques is indispensable for the structural elucidation of this compound and its analogs. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy, provide complementary information that, when pieced together, reveals the molecule's complete structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework. ipb.ptresearchgate.net

For this compound, ¹H and ¹³C NMR spectra would be expected to show characteristic signals for the diphenyl, piperidino, and butynol (B8639501) moieties. The aromatic protons of the two phenyl groups would likely appear as a complex multiplet in the downfield region of the ¹H NMR spectrum. The protons of the piperidine (B6355638) ring would exhibit distinct signals corresponding to the axial and equatorial positions, with their chemical shifts and coupling patterns providing information about the ring's conformation. chemicalbook.comresearchgate.net The methylene (B1212753) protons adjacent to the nitrogen atom and the alkyne would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Predicted ¹H Chemical Shift (ppm) |

|---|---|

| Phenyl Protons | 7.2 - 7.6 |

| Piperidine Protons (α to N) | 2.3 - 2.8 |

| Piperidine Protons (β, γ to N) | 1.4 - 1.7 |

| Methylene Protons (adjacent to alkyne) | 2.2 - 2.5 |

| Hydroxyl Proton | Variable, dependent on solvent and concentration |

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed to generate a molecular ion and various fragment ions.

The molecular ion peak (M+) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₂₁H₂₃NO).

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for this type of molecule would include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom in the piperidine ring, leading to the loss of a radical and the formation of a stable iminium ion. libretexts.org

Loss of water: Dehydration from the tertiary alcohol, resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Cleavage of the butynyl chain: Fragmentation at various points along the four-carbon chain connecting the diphenylmethanol (B121723) and piperidine moieties.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the diphenylmethyl group can lead to the formation of the highly stable benzhydryl cation (m/z 167) or related fragments. nih.govmiamioh.edu

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]+ | Intact Molecule | Molecular Ion |

| [M-18]+ | [C₂₁H₂₁N]+• | Loss of H₂O |

| 167 | [C₁₃H₉]+ | Benzhydryl cation |

| 84 | [C₅H₁₀N]+ | Piperidine fragment |

Note: The relative intensities of these fragments can provide further structural insights.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. nist.gov

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.

C≡C stretch: A weak absorption in the range of 2100-2260 cm⁻¹ for the internal alkyne. nist.gov

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: An absorption in the 1000-1300 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high accuracy. nih.govmdpi.com

For a molecule like this compound, a crystallographic study would provide precise measurements of:

The C-C bond lengths in the phenyl rings and the alkyne.

The C-N and C-C bond lengths within the piperidine ring.

The bond angles around the quaternary carbon and the nitrogen atom.

The presence and geometry of any intermolecular hydrogen bonds involving the hydroxyl group.

Different crystalline forms, or polymorphs, of a compound can exhibit different physical properties. nii.ac.jp X-ray crystallography is a crucial tool for identifying and characterizing these different polymorphic forms. nii.ac.jp

Conformational Analysis and Dynamics of the this compound Scaffold

The this compound scaffold possesses significant conformational flexibility due to the presence of several single bonds. Understanding the preferred conformations and the energy barriers to rotation around these bonds is essential for comprehending the molecule's behavior.

Rotational isomerism, or the existence of different conformations due to rotation around single bonds, is a key feature of the this compound structure. The primary points of rotational freedom are:

The C-C bonds connecting the phenyl groups to the quaternary carbon.

The C-C single bonds within the butynyl chain.

The C-N bond connecting the butynyl chain to the piperidine ring.

Computational modeling, in conjunction with experimental data from NMR spectroscopy, can be used to investigate the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. nih.gov These studies can reveal the energy differences between various rotamers and the barriers to their interconversion. rsc.org For the this compound scaffold, it is likely that steric hindrance between the bulky diphenyl and piperidino groups plays a significant role in determining the preferred conformations.

Intramolecular Interactions and Their Influence on Molecular Shape

The conformation of this compound is a complex interplay of steric hindrance, hydrogen bonding, and other non-covalent interactions that influence the orientation of its constituent functional groups. While a definitive crystal structure for this specific molecule is not publicly available, analysis of structurally related compounds and general stereochemical principles allows for a detailed theoretical exploration of its molecular shape.

The spatial arrangement of the two phenyl groups attached to the same carbon atom is another critical factor. Due to significant steric repulsion between the ortho-hydrogens of the aromatic rings, a coplanar arrangement is highly unfavorable. Instead, the phenyl groups are expected to adopt a twisted or "propeller-like" conformation to minimize these steric clashes. This twisting is a common feature in gem-diphenyl substituted compounds.

Insights into the likely conformation can be drawn from the crystal structure of the related compound, fenpiverinium (B1207433) bromide. mdpi.com Fenpiverinium features a 2,2-diphenylbutanamide cation with a piperidine ring. In its crystal structure, the piperidine ring adopts a stable chair conformation. mdpi.com This is the most common and lowest energy conformation for six-membered saturated heterocycles like piperidine. nih.gov Furthermore, the two phenyl rings in fenpiverinium are twisted with respect to each other, forming a dihedral angle of 58°. mdpi.com This significant twist alleviates the steric strain between the rings.

The interplay of these factors is summarized in the table below, outlining the expected conformational parameters based on data from analogous structures and theoretical considerations.

| Molecular Fragment | Expected Conformation/Interaction | Driving Force / Rationale |

| Piperidine Ring | Chair Conformation | Minimization of torsional and angle strain. This is the most stable conformation for piperidine and its derivatives. mdpi.comnih.gov |

| Diphenyl Groups | Twisted (Propeller-like) Conformation | Alleviation of steric hindrance between the ortho-hydrogens of the two phenyl rings. mdpi.com |

| Hydroxyl and Piperidine N | Potential Intramolecular Hydrogen Bond | Proximity of the -OH (donor) and the nitrogen atom (acceptor) due to the butyne linker, leading to a more compact and rigid structure. |

| Butyne Linker | Linear Geometry | The sp-hybridization of the carbon atoms in the triple bond enforces a linear arrangement of the C-C≡C-C atoms. |

These intramolecular forces collectively stabilize a specific three-dimensional structure that is likely to be the most populated conformation in solution and in the solid state. The rigidity of the butyne unit, combined with the steric demands of the diphenyl groups and the defined geometry of the piperidine ring, results in a well-defined, albeit complex, molecular architecture.

Computational Chemistry and Molecular Modeling of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure, stability, and reactivity of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol. Such studies would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and global reactivity descriptors. This information is fundamental for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| Energy of HOMO | Not Available | Indicates electron-donating ability |

| Energy of LUMO | Not Available | Indicates electron-accepting ability |

| Energy Gap (LUMO-HOMO) | Not Available | Relates to chemical reactivity and stability |

| Dipole Moment | Not Available | Indicates polarity and solubility |

| Mulliken Atomic Charges | Not Available | Shows charge distribution across the molecule |

This table is for illustrative purposes only, as no specific data could be found.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Recognition

No molecular dynamics (MD) simulation studies have been published that specifically explore the conformational landscape of this compound or its recognition by biological targets. MD simulations are powerful tools for understanding how a molecule like this might flex and adapt its shape to bind to a receptor, providing a dynamic view of the interaction that is crucial for drug design. These simulations can reveal key conformational states and the stability of ligand-protein complexes over time.

Molecular Docking Studies for Predicting Binding Modes and Affinities of this compound

Specific molecular docking studies predicting the binding modes and affinities of this compound with any biological target are absent from the scientific literature. Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this, docking could predict its binding pose within a receptor's active site and estimate the strength of the interaction, often expressed as a binding energy or score.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

This table is for illustrative purposes only, as no specific data could be found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

There are no published Quantitative Structure-Activity Relationship (QSAR) models that include this compound or a closely related series of analogs. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.govresearchgate.net The development of such a model requires a dataset of structurally similar compounds with measured biological activities, which is not available for this specific chemical scaffold.

Structure Activity Relationship Sar Studies of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol Derivatives

Methodological Frameworks for SAR Elucidation (Qualitative and Quantitative Approaches)

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. wikipedia.orgpharmacologymentor.com This process is guided by both qualitative and quantitative methodological frameworks.

Qualitative Approaches: Qualitative SAR analysis involves identifying the key structural features and functional groups responsible for a compound's biological effects. techniques-ingenieur.fr This approach relies on the expertise of medicinal chemists to discern trends from the biological data of a series of synthesized analogs. oncodesign-services.com Key considerations include:

Functional Group Analysis: Identifying which groups (e.g., hydroxyls, amines, aromatic rings) are essential for activity (the pharmacophore), which contribute to potency, and which might cause undesirable effects.

Structural Analog Analysis: Systematically modifying a reference compound and observing the resulting changes in biological activity. techniques-ingenieur.fr

Stereochemistry: Evaluating the impact of the three-dimensional arrangement of atoms on the molecule's ability to interact with its biological target. numberanalytics.com

This approach provides a conceptual understanding of the SAR, guiding the design of new molecules with potentially improved properties.

Quantitative Approaches (QSAR): Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure and the biological activity. wikipedia.orgwikipedia.org This is achieved by relating predictor variables, which are physicochemical properties or molecular descriptors, to a response variable, such as the potency of the compound. wikipedia.org The essential steps in a QSAR study include compiling a dataset of compounds with known activities, calculating molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), and using statistical methods or machine learning to build a predictive model. oncodesign-services.comwikipedia.org

Advanced methods like 3D-QSAR consider the three-dimensional properties of molecules, such as their electrostatic fields, to create more sophisticated models. nih.gov These computational models can predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. oncodesign-services.comcollaborativedrug.com Both qualitative and quantitative methods are often used in tandem to provide a comprehensive understanding, accelerating the journey from an initial "hit" to a viable drug candidate. oncodesign-services.comnih.gov

Influence of Diphenyl Group Modifications on Biological Efficacy

The 1,1-diphenyl moiety is a critical structural feature, providing a bulky, lipophilic scaffold that significantly influences the molecule's interaction with its biological target. These aromatic rings are capable of engaging in hydrophobic and π-π stacking interactions within a receptor's binding pocket.

Modifications to these phenyl rings can profoundly impact biological efficacy. Even a seemingly minor change, like the addition of a methyl group, can lead to substantial gains in activity. Such substitutions can alter the molecule's electronic properties or, more critically, its conformational energetics. For instance, an ortho-substitution on a biphenyl (B1667301) system can shift the dihedral angle between the rings, locking the molecule into a conformation that is more favorable for binding. nih.gov This pre-organization for binding, coupled with the placement of the new substituent into a hydrophobic pocket on the protein, can enhance binding affinity dramatically. nih.gov

The table below illustrates potential modifications to the diphenyl group and their predicted impact on biological activity based on established medicinal chemistry principles.

| Modification on Phenyl Ring(s) | Predicted Effect on Efficacy | Rationale |

| Introduction of Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Variable | May alter electronic interactions with the receptor; could decrease susceptibility to oxidative metabolism. |

| Introduction of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Potentially Increase | Can enhance π-π stacking interactions and increase lipophilicity, potentially improving membrane permeability and receptor fit. |

| Addition of Ortho-Methyl Group | Potentially Increase Significantly | Can induce a conformational twist, forcing the molecule into a more active shape for receptor binding. nih.gov |

| Addition of Bulky Groups (e.g., tert-Butyl) | Potentially Decrease | May cause steric hindrance, preventing the molecule from fitting properly into the receptor's binding pocket. |

Importance of the Piperidine (B6355638) Ring and its Substitutions for Pharmacological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role in shaping the pharmacological profiles of drug molecules. nih.govacs.org This six-membered nitrogenous heterocycle often serves as a basic center, which can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the target protein. Its presence can influence a compound's solubility, lipophilicity, and ability to cross biological membranes.

Studies comparing piperidine-containing compounds to analogs with different heterocyclic rings often reveal the piperidine moiety to be a critical structural element for achieving desired activity and selectivity. nih.gov For example, in a series of histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, the replacement of a piperazine (B1678402) ring with a piperidine ring resulted in a dramatic increase in affinity for the σ₁ receptor, highlighting its importance for dual-receptor activity. nih.gov

The following table presents data comparing the receptor binding affinities of two compounds differing only in their core basic moiety, illustrating the profound impact of the piperidine ring.

Table 1: Comparison of Piperidine vs. Piperazine Moiety on Receptor Affinity

| Compound | Core Moiety | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Data sourced from a study on H₃/σ₁ receptor antagonists and illustrates the principle of heteroatom substitution. nih.gov

Stereochemical Effects on Activity

The introduction of substituents onto the piperidine ring can create chiral centers, and the stereochemistry of these centers is often crucial for pharmacological activity. nih.gov Chiral drugs can exhibit perfect adaptability to protein-binding sites, and the specific three-dimensional arrangement can greatly influence druggability. thieme-connect.com The different enantiomers or diastereomers of a molecule can have vastly different affinities for a receptor, with one isomer often being significantly more potent than the others. This is because biological macromolecules like receptors are themselves chiral, and thus interact differently with the stereoisomers of a ligand. The strategic introduction of chiral piperidine scaffolds is a promising strategy to enhance biological activity and selectivity. thieme-connect.com

Impact of Piperidine Linker Length and Heteroatom Substitutions

The linker connecting the piperidine ring to the rest of the molecule is another key determinant of pharmacological activity. Altering the length of this linker can change the distance and geometric relationship between the key pharmacophoric elements, affecting how well the molecule fits into its binding site. In studies of certain receptor ligands, extending the length of an alkyl linker has been shown to decrease binding affinity. nih.gov

Heteroatom substitution, such as replacing the piperidine ring with a piperazine, also falls under this category of SAR. As demonstrated in Table 1, such a change can drastically alter the selectivity profile of a compound. nih.gov

The following table demonstrates the effect of increasing the linker length on the binding affinity for the histamine H₃ receptor in a series of related compounds.

Table 2: Impact of Linker Length on hH₃ Receptor Affinity

| Compound | Linker Length (n) | hH₃R Kᵢ (nM) |

|---|---|---|

| Analog 2 | 2 | 16.0 |

| Analog 13 | 3 | 37.8 |

| Analog 18 | 4 | 397 |

Data sourced from a study on H₃/σ₁ receptor antagonists. nih.gov

Contribution of the Butynol (B8639501) Moiety to Ligand-Target Interactions

The 1-hydroxy-2-butynyl—or butynol—moiety is a bifunctional synthon that plays a distinct role in ligand-target interactions. researchgate.net It is composed of a hydroxyl group and an alkyne functional group, each contributing unique properties.

The alkyne group (C≡C) introduces a rigid, linear segment into the molecule. This structural rigidity can be critical for orienting the molecule precisely within a narrow or constrained binding pocket of a receptor. The π-electron system of the triple bond can also participate in various non-covalent interactions with the receptor surface.

Pharmacological Research on 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol: Molecular Targets and Mechanisms of Action

Investigations into 1,1-Diphenyl-4-piperidino-2-butyn-1-ol as an m-Cholinoblocker

Receptor Binding Studies and Selectivity Profiles for Muscarinic Receptors

Research on analogues of This compound has revealed varying affinities and selectivities for the five muscarinic receptor subtypes (M1-M5). For instance, studies on 4-diphenyl-acetoxy-N-methyl-piperidine methiodide (4-DAMP) and its analogues have demonstrated that the structural requirements for high-affinity binding differ among the receptor subtypes. nih.gov Generally, the M3 receptor appears to have more stringent structural requirements for binding compared to the M1, M2, and putative M4 receptors. nih.gov

The selectivity of these compounds for different muscarinic receptor subtypes is not always correlated with their binding affinity. nih.gov For example, the (+)-enantiomer of biperiden , a compound with a diphenylpiperidine core, exhibits high affinity for M1-receptors and can strongly discriminate between M1 and cardiac M2α-receptors, making it a highly selective M1 antagonist. nih.gov This highlights the importance of stereochemistry in determining the selectivity profile of such compounds.

| Compound | Receptor Subtype Affinity/Selectivity | Reference |

| 4-DAMP Analogues | Varied affinities for M1, M2, M3, and M4 subtypes. M3 receptors showed more stringent binding requirements. | nih.gov |

| (+)-Biperiden | High affinity for M1 receptors (pA2 = 9.07), low affinity for cardiac M2α-receptors (pA2 = 7.25), and intermediate affinity for ileal M2β-receptors (pA2 = 8.27). | nih.gov |

| (-)-Biperiden | Low and nearly indistinguishable affinity for all studied muscarinic receptor subtypes (pA2 = 5.59 +/- 6.38). | nih.gov |

Elucidation of Ligand-Receptor Interaction Mechanisms

The interaction of diphenylpiperidine-like compounds with muscarinic receptors can be complex. Some compounds act as competitive antagonists, binding to the same site as acetylcholine (B1216132). Others, however, may exhibit allosteric modulation. For example, at higher concentrations, 4-DAMP analogues have been shown to reduce the dissociation rate of the radioligand [3H]-N-methyl scopolamine (B1681570) from cardiac muscarinic receptors, suggesting an allosteric interaction. nih.gov

Furthermore, computational studies on related compounds, such as 6,6-diphenyl-1,4-dioxane derivatives, have provided insights into the molecular interactions within the receptor's binding site. These studies suggest that specific substituents can stabilize the ligand within the binding pocket through interactions with key amino acid residues, such as D105 in the hM1 receptor. nih.gov The steric bulk of these substituents plays a crucial role in determining the affinity for the receptor. nih.gov

Exploration of Other Potential Biological Targets and Mechanisms of Action for Related Compounds

Beyond muscarinic receptors, chemical scaffolds similar to This compound have been investigated for their activity at other biological targets.

Kinase Inhibition (e.g., AKT Kinase Inhibitors)

The Akt kinases (Akt1, Akt2, and Akt3) are key regulators of cell survival and are often constitutively active in various human tumors. nih.gov While no direct studies link diphenylpiperidine derivatives to Akt kinase inhibition, the development of Akt inhibitors is a significant area of research. These inhibitors are typically designed to compete with ATP at the kinase's binding site. nih.gov The therapeutic potential of such inhibitors is being explored in oncology, with compounds like GSK690693 demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis. nih.gov Further investigation would be required to determine if This compound or its analogues possess any activity at this target.

Enzyme Modulation (e.g., Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors, Cathepsin S Inhibitors)

Monoacylglycerol Lipase (MAGL) Inhibitors:

Recent research has identified compounds with a diphenylpiperidine-like structure as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol. nih.gov A series of diphenylsulfide-benzoylpiperidine derivatives have been developed that exhibit high enzymatic inhibition of MAGL in the low nanomolar range with a reversible mechanism of action. nih.gov Similarly, a class of benzylpiperidine-based compounds has been identified as potent and selective reversible MAGL inhibitors. nih.gov The inhibition of MAGL is a promising therapeutic strategy for neurodegenerative diseases, inflammation, pain, and cancer. nih.gov

| Compound Class | Target | Activity | Reference |

| Diphenylsulfide-benzoylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | High enzymatic inhibition in the low nanomolar range. | nih.gov |

| Benzylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Potent, reversible, and selective inhibition. | nih.gov |

Cathepsin S Inhibitors:

Cathepsin S is a lysosomal cysteine protease that plays a critical role in the immune system by participating in antigen presentation. nih.gov Its inhibition is considered a potential therapeutic approach for autoimmune and inflammatory diseases. nih.gov While a direct link to diphenylpiperidine derivatives as cathepsin S inhibitors is not prominent in the literature, the field has seen the development of various classes of inhibitors, including nitrile and triazole derivatives. nih.gov The exploration of different chemical scaffolds for cathepsin S inhibition is an active area of research.

Transporter Modulation (e.g., Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are transmembrane proteins that facilitate the transport of nucleosides across cell membranes, playing a vital role in nucleotide synthesis and the action of certain chemotherapeutic agents. frontiersin.org There is currently a lack of specific research investigating the modulatory effects of diphenylpiperidine compounds on ENTs. The modulation of these transporters is an area of interest for drug development, particularly in cancer therapy. Studies have shown that the expression of ENTs can be modulated by inhibitors of DNA synthesis, suggesting a complex regulatory mechanism that is sensitive to the supply of deoxynucleotides. nih.govnih.gov

Modulation of p21-activated kinase 4 (PAK4)

There is no specific information available in the searched scientific literature regarding the modulation of p21-activated kinase 4 (PAK4) by this compound. Research on PAK4 inhibitors has identified various chemical structures, but a direct link or study involving this compound has not been documented in the available results. nih.govbldpharm.com

General Mechanistic Insights into Broad Biological Activities of Acetylene (B1199291) Aminoalcohols and Piperidine (B6355638) Derivatives

The chemical scaffold of this compound belongs to two important classes of organic compounds: acetylene aminoalcohols and piperidine derivatives. Both classes are recognized for their wide-ranging biological activities and are considered significant pharmacophores in drug discovery. nyxxb.cne3s-conferences.org

Acetylene Aminoalcohols: This class of compounds is characterized by the presence of both a hydroxyl (-OH) group and an amino group on a carbon skeleton that also contains a carbon-carbon triple bond (alkyne). The synthesis of these compounds, often through reactions like the Mannich reaction, allows for the creation of a diverse library of molecules. nyxxb.cne3s-conferences.org Research into acetylene aminoalcohols has revealed their potential as biologically active agents, with studies highlighting activities such as antispasmodic and antimicrobial effects. nyxxb.cn The reactivity of the acetylene group and the basicity of the amino group, combined with the hydrogen-bonding capacity of the alcohol, contribute to their ability to interact with various biological targets.

Piperidine Derivatives: The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structure in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological actions. researchgate.net This broad activity stems from the piperidine ring's ability to serve as a versatile scaffold, allowing for substitutions that can modulate a compound's physicochemical properties and its binding affinity to different biological targets.

The biological activities of piperidine derivatives are extensive, as detailed in the table below. These compounds have been developed as anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory agents, among others. nyxxb.cnresearchgate.netnih.gov The mechanism of action for these activities varies widely depending on the specific substitutions on the piperidine ring. For instance, some piperidine derivatives act as enzyme inhibitors, while others function as receptor antagonists or agonists. nyxxb.cnnih.gov The structural flexibility of the piperidine nucleus allows medicinal chemists to design compounds with specific therapeutic properties and improved pharmacokinetic profiles. e3s-conferences.org

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer / Antitumor | Oncology |

| Antiviral | Infectious Disease |

| Antimicrobial / Antibacterial | Infectious Disease |

| Antifungal | Infectious Disease |

| Antimalarial | Infectious Disease |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammation |

| Antihypertensive | Cardiology |

| Antipsychotic | Neurology |

| Anti-Alzheimer's | Neurology |

Future Directions and Emerging Research Avenues for 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol Research

Design and Synthesis of Novel 1,1-Diphenyl-4-piperidino-2-butyn-1-ol Analogs with Improved Target Specificity

The rational design and synthesis of analogs are fundamental to optimizing the pharmacological profile of a lead compound. This typically involves modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this could involve modifications at the diphenylmethyl group, the piperidine (B6355638) ring, or the butynol (B8639501) linker. However, specific published studies detailing the synthesis and structure-activity relationship (SAR) of a library of analogs derived from this compound with the aim of improving target specificity are not currently available.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

Modern drug design heavily relies on the synergy between computational and experimental techniques. researchgate.netacs.orgresearchgate.netdtic.mil Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into ligand-receptor interactions and guide the design of more effective molecules. researchgate.netacs.org These in silico approaches, when coupled with experimental validation, can accelerate the drug discovery process. researchgate.net At present, there is a lack of published research that specifically applies these advanced computational methodologies to the rational drug design of this compound derivatives.

Exploration of Polypharmacology and Multi-target Modulation Strategies

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. rmebrk.kz This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. Investigating the polypharmacological profile of this compound would involve screening it against a broad panel of biological targets to identify any multi-target modulation capabilities. Such studies are crucial for understanding its full therapeutic potential and potential off-target effects. However, specific research on the polypharmacology of this compound has not been identified in the available literature.

Development of Chemical Biology Tools and Probes Based on the this compound Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. korkyt.edu.kz Designing and synthesizing probes based on the this compound scaffold, for instance by incorporating reporter tags or photoaffinity labels, could enable the identification of its molecular targets and elucidation of its mechanism of action. The development of such chemical biology tools is a critical step in advancing the understanding of a compound's biological activity. To date, there are no specific reports on the development of chemical probes derived from this compound.

Q & A

Q. What are the recommended safety protocols for handling 1,1-diphenyl-4-piperidino-2-butyn-1-ol in laboratory settings?

- Methodological Answer : Due to structural similarities to other butynol derivatives (e.g., 4-diethylamino-2-butyn-1-ol), standard safety measures include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Conduct experiments in a fume hood to minimize inhalation risks.

- Immediate decontamination with soap and water for skin exposure; eye rinsing with water for 15 minutes if contact occurs .

- Store in airtight containers away from oxidizers and heat sources .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : While direct synthesis routes are not documented in the provided evidence, analogous piperidine-based syntheses suggest:

- Employing Sonogashira coupling for alkyne formation, using palladium catalysts under inert conditions.

- Monitoring reaction progress via TLC or HPLC, referencing Pharmacopeial Forum methods for buffer preparation (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to stabilize intermediates .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and acetate buffer (65:35), as validated for structurally related piperidine derivatives .

- NMR : Prioritize H and C NMR in deuterated chloroform to resolve aromatic (δ 7.2–7.5 ppm) and alkyne (δ 2.5–3.0 ppm) proton signals.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~348.2 for CHNO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine-containing butynol derivatives?

- Methodological Answer :

- Compare assay conditions (e.g., cell lines, receptor binding protocols) across studies. For example, fluorophenyl-piperidine analogs show variable activity depending on substituent positioning .

- Validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement.

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding variables .

Q. What computational strategies are effective for predicting the binding affinity of this compound to CNS receptors?

- Methodological Answer :

- Perform molecular docking using software like AutoDock Vina with receptor structures (e.g., σ-1 or NMDA receptors from the PDB).

- Optimize ligand poses by accounting for the alkyne moiety’s linear geometry and piperidine’s conformational flexibility.

- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. How do structural modifications (e.g., fluorophenyl substitution) alter the metabolic stability of this compound?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., fluorine) at the para position of phenyl rings to reduce CYP450-mediated oxidation, as seen in related fluorophenyl-piperidine derivatives .

- Assess stability using liver microsomal assays (e.g., rat S9 fractions) with LC-MS quantification of parent compound degradation over 60 minutes.

- Compare half-life (t) values to establish structure-metabolism relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.